molecular formula C18H30N2O8 B11932271 m-PEG5-amino-Mal

m-PEG5-amino-Mal

Cat. No.: B11932271
M. Wt: 402.4 g/mol
InChI Key: DQCZROFSGMNDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG5-amino-Mal involves the conjugation of a maleimide group to a PEG chain. The reaction typically starts with the activation of the PEG chain, followed by the introduction of the maleimide group under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

m-PEG5-amino-Mal undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.

    Addition Reactions: The maleimide group can also participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is a thioether linkage, which is highly stable and resistant to hydrolysis. This makes this compound an ideal linker for bioconjugation applications .

Scientific Research Applications

m-PEG5-amino-Mal has a wide range of applications in scientific research, including:

Mechanism of Action

m-PEG5-amino-Mal functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The maleimide group reacts with thiol groups on the target protein, forming a stable thioether linkage. This linkage facilitates the recruitment of an E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG-amine
  • Mal-PEG-NHS ester
  • Mal-PEG-PFP ester
  • Mal-PEG-acid
  • Mal-PEG-alcohol

Uniqueness

m-PEG5-amino-Mal is unique due to its specific structure, which includes a maleimide group and a PEG chain. This combination provides both reactivity and solubility, making it highly effective as a PROTAC linker. Compared to other similar compounds, this compound offers enhanced stability and specificity in bioconjugation reactions .

Properties

Molecular Formula

C18H30N2O8

Molecular Weight

402.4 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C18H30N2O8/c1-24-8-9-26-12-13-28-15-14-27-11-10-25-7-5-19-16(21)4-6-20-17(22)2-3-18(20)23/h2-3H,4-15H2,1H3,(H,19,21)

InChI Key

DQCZROFSGMNDNP-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

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